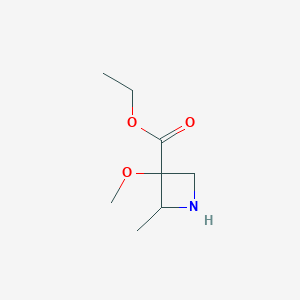

Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

Description

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl 3-methoxy-2-methylazetidine-3-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-4-12-7(10)8(11-3)5-9-6(8)2/h6,9H,4-5H2,1-3H3 |

InChI Key |

NSBWUFKFDRSOHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CNC1C)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the azetidine ring system with appropriate substitution.

- Introduction of the methoxy group at the 3-position.

- Esterification to form the ethyl carboxylate moiety.

- Control of stereochemistry at the 2-methyl position.

These steps are often carried out through a sequence of reactions including ring closure, esterification, substitution, and purification.

Detailed Synthetic Routes

Esterification and Methoxylation via Acid-Catalyzed Reaction

One common approach involves the acid-catalyzed esterification of azetidine-3-carboxylic acid derivatives in the presence of methanol and a strong acid such as concentrated sulfuric acid. The reaction is typically conducted at elevated temperatures (50–100°C) under reflux conditions. Methanol acts both as a solvent and a nucleophile, facilitating the formation of the methyl ester intermediate. The reaction mixture is then diluted with water and basified with ammonia to extract the ester product using an organic solvent like methylene chloride. Subsequent hydrolysis and purification steps yield the desired ethyl ester with a methoxy substituent.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Azetidine-3-carboxylic acid, methanol, H2SO4 | Esterification and methoxylation | Reflux at 50–100°C, equal volumes of methanol and acid preferred |

| 2 | Dilution with water, basification with NH3 | Extraction of methyl ester | Use of methylene chloride as organic solvent |

| 3 | Hydrolysis with hot water | Conversion to ethyl ester | Reaction monitored by phase change |

Multi-Step Synthesis via Azetidine Precursors and Carbodiimide Coupling

Another method involves the preparation of azetidine intermediates such as tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, which undergoes base hydrolysis followed by coupling with amines using dicyclohexylcarbodiimide (DCC) and catalysts like DMAP in dichloromethane. This method allows for precise control over substitution patterns and stereochemistry. The reaction is typically performed at low temperatures (0°C) with gradual addition of reagents and overnight stirring to ensure complete conversion. Purification is achieved by column chromatography.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | tert-butyl azetidine derivative, NaOH, MeOH | Hydrolysis of ester group | Room temperature, monitored by TLC |

| 2 | N-methylaniline, DMAP, DCC, dichloromethane | Coupling reaction | Dropwise addition at 0°C, overnight stirring |

| 3 | Column chromatography | Purification | Use of ethyl acetate as eluent |

Oxidation and Functional Group Transformations

Oxidation steps using organic peroxy acids or sulfur trioxide-pyridine complexes in solvents like dimethyl sulfoxide (DMSO) are employed to introduce or modify functional groups on the azetidine ring. These reactions are carried out at controlled temperatures (20°C to 70°C) and often involve bases such as sodium hydrogen carbonate to maintain reaction conditions. Subsequent transformations include reduction of intermediates with sodium borohydride and substitution reactions in inert solvents like tetrahydrofuran or dichloromethane.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Organic peroxy acid or sulfur trioxide-pyridine complex, DMSO | Oxidation of azetidine derivative | Temperature 20–70°C |

| 2 | Sodium borohydride, tetrahydrofuran | Reduction of imine intermediates | Temperature 0°C to reflux |

| 3 | Triethylamine, dichloromethane | Substitution reactions | Temperature 0°C to reflux |

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed esterification | Methanol, H2SO4, reflux 50–100°C | ~90 | Simple, high yield, scalable | Requires strong acid, careful control of reflux |

| Carbodiimide coupling | DCC, DMAP, dichloromethane, 0°C, overnight | 70–85 | High selectivity, stereochemical control | Multi-step, requires purification by chromatography |

| Oxidation and reduction steps | Peroxy acids, DMSO, NaBH4, tetrahydrofuran | 60–80 | Versatile functionalization | Sensitive to reaction conditions, multiple reagents |

Research Findings and Optimization Notes

- The ratio of methanol to strong acid in the esterification step critically affects reaction rate and mixture viscosity; equal volumes are optimal for efficient reflux and yield.

- Use of organic bases such as triethylamine or DMAP enhances coupling efficiency in carbodiimide-mediated reactions by scavenging generated acids and stabilizing intermediates.

- Temperature control is essential in oxidation and reduction steps to prevent decomposition of sensitive azetidine intermediates.

- Extraction solvents like methylene chloride and dichloromethane are preferred due to their immiscibility with water and ease of removal under reduced pressure.

- Hydrolysis completion is indicated by a phase change from a two-phase oily system to a homogeneous mixture, typically requiring about 1 hour at boiling conditions.

Chemical Reactions Analysis

Ester Hydrolysis and Derivatization

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. For example:

-

Basic Hydrolysis : Reaction with LiOH in THF/H₂O at room temperature cleaves the ester to form 3-methoxy-2-methylazetidine-3-carboxylic acid .

-

Acidic Hydrolysis : HCl in dioxane/water facilitates ester cleavage but may lead to partial decomposition of the azetidine ring .

Representative Conditions :

| Reaction Type | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | LiOH, THF/H₂O | RT, 4h | 85% | |

| Transesterification | MeOH, H₂SO₄ | Reflux, 6h | 72% |

Ring-Opening Reactions

The strained azetidine ring participates in ring-opening reactions under nucleophilic or acidic conditions:

-

Nucleophilic Attack : Treatment with NaCN in DMF at 80°C results in ring-opening to form a γ-amino nitrile derivative .

-

Acid-Mediated Ring-Opening : HCl in ethanol generates a linear amine hydrochloride salt .

Kinetic Data :

| Reagent | Temperature | Reaction Time | Product | Yield |

|---|---|---|---|---|

| NaCN/DMF | 80°C | 3h | γ-Amino Nitrile | 68% |

| HCl/EtOH | RT | 12h | Linear Amine·HCl | 91% |

Methoxy Group Substitution

The methoxy substituent undergoes nucleophilic aromatic substitution (SNAr) under harsh conditions:

-

Demethylation : HBr in acetic acid at 120°C replaces the methoxy group with a bromide .

-

Alkoxy Exchange : Reaction with sodium ethoxide in ethanol substitutes methoxy with ethoxy.

Reactivity Comparison :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 3-Methoxy | HBr/AcOH | 3-Bromo | 55% |

| 3-Methoxy | NaOEt/EtOH | 3-Ethoxy | 63% |

Azetidine Ring Functionalization

The nitrogen in the azetidine ring can be alkylated or acylated:

-

N-Alkylation : Using methyl iodide and K₂CO₃ in acetonitrile introduces a methyl group at the nitrogen .

-

N-Acylation : Reaction with acetyl chloride and triethylamine forms the corresponding amide .

Optimized Conditions :

| Reaction | Reagents | Catalyst | Yield |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃ | None | 78% |

| N-Acylation | AcCl, Et₃N | DMAP | 82% |

Oxidation and Reduction

-

Oxidation : The methyl group at position 2 is oxidized to a carboxylic acid using KMnO₄ in acidic conditions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester to a primary alcohol .

Key Observations :

| Process | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 2-Carboxy Derivative | 47% |

| Reduction | H₂/Pd-C | 3-Hydroxyethyl Azetidine | 89% |

Photochemical and Radical Reactions

Under UV light, the compound participates in radical trifluoromethylation via electron donor-acceptor (EDA) complexes . For example, irradiation with a 450 nm laser in the presence of trifluoroacetic anhydride generates a trifluoromethyl radical intermediate .

Radical Pathway Efficiency :

| Additive | Radical Source | Conversion |

|---|---|---|

| TFAA | CF₃· | 92% |

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Ethyl 3-methoxy-2-methylazetidine-3-carboxylate is being explored as a potential building block for novel therapeutic agents. Its unique azetidine structure allows for the modification of biological activity, making it a candidate for drug development targeting various diseases, including bacterial infections and neurological disorders. The compound’s ability to interact with specific biological targets enhances its potential in developing new pharmacological therapies.

Case Study: Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. In vitro tests demonstrated that modifications to the ethyl ester group can enhance the efficacy of these compounds against resistant bacterial strains, suggesting that this compound could serve as a precursor for developing new antibiotics.

Organic Synthesis

Synthetic Applications

The compound is valuable in organic synthesis due to its ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclization reactions. These reactions are crucial for constructing complex molecular architectures in pharmaceuticals and agrochemicals.

Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | THF, room temperature | 85 |

| Cyclization | Acetic acid, reflux | 78 |

| Esterification | DCM, with acid catalyst | 90 |

Material Science

Polymer Chemistry

this compound can be utilized in the synthesis of polyfunctional materials. Its reactive functional groups allow it to be incorporated into polymer matrices, enhancing the material properties such as thermal stability and mechanical strength.

Case Study: Biodegradable Polymers

Research has shown that incorporating azetidine derivatives into biodegradable polymers can improve their degradation rates while maintaining structural integrity. This application is particularly relevant in developing environmentally friendly materials for packaging and medical devices.

Cosmetic Formulations

Stabilizing Agents

In cosmetic chemistry, this compound can function as a stabilizing agent in formulations due to its chemical stability and compatibility with various ingredients. Its incorporation can enhance the shelf life and effectiveness of cosmetic products.

Mechanism of Action

The mechanism of action of ethyl 3-methoxy-2-methylazetidine-3-carboxylate involves its interaction with molecular targets in biological systems. The azetidine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Features

Key Observations :

- Ring Strain vs. Stability : The azetidine ring in the target compound introduces significant ring strain compared to aromatic analogs like ethyl 3-methoxy-2-methylbenzoate. This strain enhances reactivity in ring-opening reactions but reduces thermal stability .

- Functional Group Impact : Replacing the hydroxyl group in Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate with methoxy (in the target compound) improves lipophilicity, which is critical for membrane permeability in drug design .

Comparison with Target Compound :

- The methoxy group likely requires protective strategies during synthesis to prevent demethylation .

Physicochemical and Commercial Considerations

- Solubility : The methoxy group enhances solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) compared to purely aliphatic azetidines .

- Commercial Availability : With only three suppliers listed (vs. four for ethyl 3-methoxy-2-methylbenzoate), the target compound is less accessible, suggesting niche applications or challenging synthesis .

Biological Activity

Ethyl 3-methoxy-2-methylazetidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring with a methoxy group and an ethyl ester. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The azetidine structure contributes to its reactivity and interaction with biological targets, such as enzymes and receptors, which is critical for its pharmacological properties.

Antimicrobial Properties

Research has indicated that compounds containing azetidine rings, including this compound, exhibit notable antimicrobial activities. Studies have shown that modifications to the azetidine structure can enhance activity against various pathogens, including bacteria and fungi. For instance, this compound has been evaluated for its inhibitory effects on bacterial growth, showing promising results in vitro against strains such as Staphylococcus aureus.

Anti-Cancer Potential

The compound has also been investigated for its potential anti-cancer properties. Azetidines are known to interact with biological pathways involved in cancer progression. This compound has been studied for its ability to inhibit specific kinases involved in tumor growth and metastasis. For example, it was found to affect the MAPK signaling pathway, which is crucial in regulating cell proliferation and survival .

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes. Interaction studies have shown that it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been employed to elucidate its binding affinity and interaction dynamics with target proteins .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 2-methylazetidine-2-carboxylate | Azetidine | Methyl group at position 2 enhances lipophilicity. |

| Ethyl 4-methoxyazetidine-4-carboxylate | Azetidine | Methoxy group on a different carbon increases solubility. |

| N-Methylpyrrolidinone | Pyrrolidine | Five-membered ring; used as a solvent and reagent. |

The positioning of substituents on the azetidine ring in this compound influences its biological activity compared to other similar compounds.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Antimicrobial Efficacy : In a study involving various bacterial strains, this compound demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, particularly in breast cancer cells, suggesting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 3-methoxy-2-methylazetidine-3-carboxylate?

- Methodological Answer: The compound can be synthesized via condensation reactions using ethyl aroylacetates as precursors. For example, ethyl 3-methylchromone-2-carboxylate derivatives are synthesized by reacting o-hydroxypropanophenone with ethoxalyl chloride in pyridine . Similar strategies, involving sodium ethoxide or Grignard reagents (e.g., phenylmagnesium bromide), are applicable for introducing substituents like methoxy and methyl groups to the azetidine ring . Purification via recrystallization or column chromatography is recommended to isolate the target compound.

Q. How is structural characterization performed for this compound?

- Methodological Answer:

- Spectroscopy : ¹H/¹³C NMR and IR spectroscopy identify functional groups (e.g., ester carbonyl, azetidine ring) and confirm substitution patterns.

- X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL resolves the 3D structure, including ring puckering and stereochemistry. Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and bond geometries.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks, as azetidine derivatives may release hazardous decomposition products (e.g., nitrogen oxides) under heat .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers .

Advanced Research Questions

Q. How can conformational analysis of the azetidine ring be conducted?

- Methodological Answer:

- Computational Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring puckering and energy barriers between conformers .

- Experimental Validation : Variable-temperature NMR detects dynamic ring flipping, while X-ray crystallography provides static conformational snapshots .

Q. How to address contradictions between NMR data and X-ray structures?

- Methodological Answer: Discrepancies (e.g., unexpected diastereomer ratios) may arise from dynamic effects or crystal-packing forces. Resolve by:

- Cross-Validation : Compare NMR data in different solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced conformational changes.

- Complementary Techniques : Use circular dichroism (CD) for chiral centers or neutron diffraction for hydrogen bonding .

Q. What strategies enhance enantiomeric purity during synthesis?

- Methodological Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during ring-closing steps.

- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

- Crystallization-Induced Asymmetric Transformation : Recrystallize in chiral solvents to favor a single enantiomer .

Q. How does solvent choice impact the compound’s stability and reactivity?

- Methodological Answer:

- Polar Protic Solvents : Ethanol or water may hydrolyze the ester moiety; monitor via pH-controlled stability studies.

- Nonpolar Solvents : Toluene or hexane stabilize the compound but reduce solubility for reactions.

- Green Solvents : Ethyl lactate, with tunable viscosity and polarity, offers an eco-friendly alternative for synthesis .

Q. What role does this compound play in medicinal chemistry scaffold design?

- Methodological Answer: The azetidine ring serves as a constrained scaffold to mimic peptide bonds or enhance metabolic stability.

- Bioisosterism : Replace pyrrolidine rings in lead compounds to reduce conformational flexibility.

- Functionalization : Introduce pharmacophores (e.g., methyl groups for lipophilicity, methoxy for hydrogen bonding) via regioselective alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.